Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine
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Overview
Description
Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine is a complex organic compound characterized by its unique structure, which includes a nitro group, a phenylsulfanyl group, and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine typically involves a multi-step reaction sequence. One common method includes the reaction of 1,1,3,4,4-pentachloro-2-nitro-buta-1,3-diene with a thiol compound, followed by further reactions to introduce the phenylsulfanyl group and the diethylamine moiety . The reaction conditions often involve the use of solvents like dichloromethane and chloroform, with stirring at room temperature for extended periods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine is used as a precursor for synthesizing complex polyfunctional derivatives. Its unique structure allows for the creation of diversified functionalized heterocyclic compounds .
Biology and Medicine
In biology and medicine, this compound has shown potential in the development of new drugs. Its derivatives have been studied for their antibacterial, antiviral, and antitumor activities. The presence of the nitro and phenylsulfanyl groups contributes to its biological activity.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine
- Diethyl (1E,3E)-buta-1,3-diene-1,4-diyldicarbamate
Uniqueness
Diethyl[(1E)-3,4,4-trichloro-2-nitro-1-(phenylsulfanyl)buta-1,3-dien-1-YL]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain applications.
Properties
IUPAC Name |
(1E)-3,4,4-trichloro-N,N-diethyl-2-nitro-1-phenylsulfanylbuta-1,3-dien-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl3N2O2S/c1-3-18(4-2)14(22-10-8-6-5-7-9-10)12(19(20)21)11(15)13(16)17/h5-9H,3-4H2,1-2H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSHFVDKNXCJFP-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=C(/C(=C(Cl)Cl)Cl)\[N+](=O)[O-])/SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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